4-(Dimethoxymethyl)benzaldehyde

Descripción general

Descripción

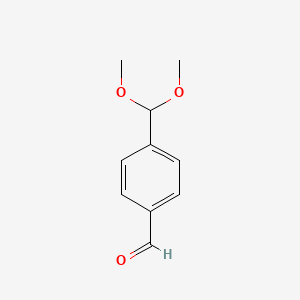

4-(Dimethoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dimethoxymethyl group at the para position. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Dimethoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base, such as sodium hydroxide, to form the dimethoxymethyl derivative . Another method involves the protection of the aldehyde group in 4-hydroxybenzaldehyde using dimethoxymethane and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Acetalization and Ketalization Reactions

4-(Dimethoxymethyl)benzaldehyde undergoes acetalization with alcohols under acidic conditions. For example:

-

Catalysts : Hydrochloric acid, sulfuric acid, and triflic acid (0.1–30 mol%) are effective, with optimal conversions observed at 0.03–0.1 mol% acid loading .

-

Temperature Effects : Reactions proceed efficiently at ambient to elevated temperatures (50°C), achieving >90% yields in 20 minutes . Excess acid (>30 mol%) reduces yields due to alcohol protonation and acetal hydrolysis .

Table 1: Acid Catalysts for Acetalization of Benzaldehyde Derivatives

| Acid Catalyst | Conversion (%) | Conditions |

|---|---|---|

| HCl (0.1 mol%) | 93 | 20 min, 25°C |

| H₂SO₄ (0.1 mol%) | 93 | 20 min, 25°C |

| CF₃SO₃H (0.1 mol%) | 93 | 20 min, 25°C |

| Acetic Acid (0.1 mol%) | 24 | 20 min, 25°C |

Oxidative Transformations

The dimethoxymethyl group enhances stability during oxidation. For example:

Functionalization with Alkynes

This compound reacts with terminal alkynes under ZnCl₂ catalysis:

-

Reagent Ratios : A 2:1 aldehyde-to-alkyne ratio in toluene at 130°C yields propargyl ethers (80% isolated yields) .

-

Mechanism : ZnCl₂ activates the acetal, facilitating nucleophilic attack by the alkyne .

Table 2: Reaction Conditions for Propargylation

| Substrate | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | ZnCl₂ | Toluene | 130°C | 80 |

Photoacid-Catalyzed Reactions

Under blue LED light, this compound derivatives undergo acetalization with methanol via photoacid catalysts (e.g., 5,6-dibromo-1,3-dimethylbenzimidazolium):

NMR Characterization

Key spectral data for derivatives include:

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Dimethoxymethyl)benzaldehyde serves as a versatile intermediate in organic synthesis. It is utilized for:

- Synthesis of Aromatic Compounds : The compound can be transformed into various substituted aromatic compounds through electrophilic aromatic substitution reactions.

- Preparation of Acetals and Ethers : It acts as a precursor for the synthesis of benzaldehyde dimethyl acetals, which are important in flavoring and fragrance industries .

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit biological activity, particularly in medicinal chemistry:

- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents against various pathogens.

- Anticancer Activity : Studies have indicated that compounds derived from this compound may inhibit cancer cell proliferation, making them candidates for further development in cancer therapy .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel compounds based on this compound that demonstrated significant antiproliferative activity against prostate cancer cells. The synthesized analogues were tested for their efficacy and showed promising results, indicating potential for therapeutic use .

Case Study 2: Development of Flavoring Agents

Research has demonstrated the use of this compound in creating flavoring agents through its conversion into various esters and acetals. These derivatives are widely used in the food industry due to their pleasant aroma and taste profiles .

Industrial Applications

In addition to its laboratory uses, this compound has applications in:

- Fragrance Industry : Its pleasant scent makes it suitable for use in perfumes and scented products.

- Polymer Science : The compound can be incorporated into polymer matrices to enhance properties such as stability and resistance to degradation.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for aromatic compounds and acetals | Used in flavoring and fragrance synthesis |

| Pharmaceutical | Potential anticancer and antimicrobial agent | Significant antiproliferative activity observed |

| Industrial Use | Fragrance production and polymer enhancement | Enhances stability and aroma properties |

Mecanismo De Acción

The mechanism of action of 4-(Dimethoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its aldehyde and dimethoxymethyl functional groups. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparación Con Compuestos Similares

4-(Dimethoxymethyl)benzaldehyde can be compared with other similar compounds, such as:

4-(Diethoxymethyl)benzaldehyde: This compound has an ethoxymethyl group instead of a dimethoxymethyl group, leading to different reactivity and applications.

4-Hydroxybenzaldehyde: The parent compound of this compound, which lacks the dimethoxymethyl group and has different chemical properties.

4-Methoxybenzaldehyde: Another derivative of benzaldehyde with a methoxy group at the para position, used in different synthetic applications.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and makes it suitable for particular synthetic and research applications .

Actividad Biológica

4-(Dimethoxymethyl)benzaldehyde, a derivative of benzaldehyde, has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups and a formyl group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)OC

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | To be determined |

| Benzaldehyde | Bacillus anthracis | 8.0 mM |

| Benzaldehyde | Pantoea conspicua | 10.0 mM |

The mechanism of action may involve disruption of bacterial cell membranes or interference with intracellular processes, leading to cell death .

Anticancer Properties

Research indicates that benzaldehyde derivatives can exhibit anticancer activity. For instance, studies on structurally related compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Case Study : A recent study highlighted that certain benzaldehyde derivatives inhibited the growth of prostate cancer cells in vitro. The compounds were tested at concentrations ranging from 50 to 200 μM, showing a dose-dependent reduction in cell viability .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by findings related to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

| Compound | AChE Inhibition (IC50) |

|---|---|

| Donepezil | 0.016 ± 0.12 µM |

| This compound | To be determined |

Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and memory retention .

The biological activity of this compound is likely due to its ability to interact with various molecular targets:

- DNA Binding : Similar compounds have shown affinity for DNA, affecting replication and transcription.

- Enzyme Inhibition : The aldehyde group may facilitate interactions with key enzymes involved in metabolic pathways.

Propiedades

IUPAC Name |

4-(dimethoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGTVLBJRMZPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575981 | |

| Record name | 4-(Dimethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103781-93-7 | |

| Record name | 4-(Dimethoxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103781-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.